molecular formula C8H9ClO2 B2397086 2-Chloro-4-(2-hydroxyethyl)phenol CAS No. 50972-63-9

2-Chloro-4-(2-hydroxyethyl)phenol

Cat. No.: B2397086
CAS No.: 50972-63-9
M. Wt: 172.61
InChI Key: ZGAMFWSQAUCSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(2-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9ClO2. It is a chlorinated phenol derivative with a hydroxyethyl group attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the chlorination of 4-(2-hydroxyethyl)phenol using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs at room temperature and requires a solvent such as dichloromethane to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-hydroxyethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chlorinated phenol can be reduced to form the corresponding hydroxyethylphenol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: 2-Chloro-4-(2-carboxyethyl)phenol

    Reduction: 4-(2-hydroxyethyl)phenol

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

2-Chloro-4-(2-hydroxyethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.

    Medicine: Research into its potential as an antimicrobial agent for treating infections is ongoing.

    Industry: It is used in the formulation of disinfectants and preservatives due to its antimicrobial properties.

Mechanism of Action

The antimicrobial activity of 2-Chloro-4-(2-hydroxyethyl)phenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, causing increased permeability and ultimately leading to cell lysis. The hydroxyethyl group enhances its solubility in aqueous environments, facilitating its interaction with microbial cells.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenethyl alcohol: Similar structure but lacks the chlorine atom.

    2-Chloro-4-hydroxyphenol: Similar structure but lacks the hydroxyethyl group.

    2-Chloro-4-(2-methoxyethyl)phenol: Similar structure but has a methoxyethyl group instead of a hydroxyethyl group.

Uniqueness

2-Chloro-4-(2-hydroxyethyl)phenol is unique due to the presence of both the chlorine atom and the hydroxyethyl group. This combination enhances its antimicrobial properties and solubility, making it more effective in various applications compared to its similar counterparts.

Properties

IUPAC Name

2-chloro-4-(2-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAMFWSQAUCSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50972-63-9
Record name 2-chloro-4-(2-hydroxyethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.